molecular formula C14H7Cl2NO4 B12885580 3-(2,6-Dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione CAS No. 92609-64-8

3-(2,6-Dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione

Cat. No.: B12885580
CAS No.: 92609-64-8
M. Wt: 324.1 g/mol
InChI Key: RJIVODDACGWSBU-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-methoxybenzo[d]isoxazole-4,7-dione is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-methoxybenzo[d]isoxazole-4,7-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichlorobenzoyl chloride with hydroxylamine to form the corresponding isoxazole intermediate. This intermediate is then subjected to further reactions to introduce the methoxy and dione functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. Microwave-assisted synthesis and catalyst-free methods have also been explored to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methoxybenzo[d]isoxazole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-methoxybenzo[d]isoxazole-4,7-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new therapeutic agents.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methoxybenzo[d]isoxazole-4,7-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • 2-[2-(2,6-Dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones

Uniqueness

3-(2,6-Dichlorophenyl)-5-methoxybenzo[d]isoxazole-4,7-dione is unique due to its specific substitution pattern and the presence of both methoxy and dione functionalities. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

92609-64-8

Molecular Formula

C14H7Cl2NO4

Molecular Weight

324.1 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione

InChI

InChI=1S/C14H7Cl2NO4/c1-20-9-5-8(18)14-11(13(9)19)12(17-21-14)10-6(15)3-2-4-7(10)16/h2-5H,1H3

InChI Key

RJIVODDACGWSBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C(=NO2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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